Benzyl isoeugenol

Catalog No.
S3319019
CAS No.
92666-21-2
M.F
C17H18O2
M. Wt
254.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl isoeugenol

CAS Number

92666-21-2

Product Name

Benzyl isoeugenol

IUPAC Name

2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

InChI

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+

InChI Key

YKSSSKBJDZDZTD-XVNBXDOJSA-N

SMILES

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC

Solubility

Insoluble in water, soluble in oils
soluble (in ethanol)

Synonyms

benzyl 2-methoxy-4-propenylphenyl ether, benzyl isoeugenol, isoeugenol benzyl ether

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC

Antimicrobial and antifungal properties:

Studies have investigated the potential antimicrobial and antifungal properties of Benzyl Isoeugenol. Some research suggests it may possess activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans [, ]. However, further investigation is needed to understand the mechanisms of action and potential efficacy in clinical settings.

Antioxidant activity:

Research indicates that Benzyl Isoeugenol exhibits antioxidant properties, potentially scavenging free radicals and protecting against oxidative stress []. This activity may hold promise in various applications, including food preservation and the development of antioxidant therapies.

Enzyme inhibition:

Studies have explored the potential of Benzyl Isoeugenol to inhibit specific enzymes, such as acetylcholinesterase (AChE) and tyrosinase [, ]. AChE inhibition is of interest in the context of Alzheimer's disease, while tyrosinase inhibition is relevant for skin lightening products. However, further research is needed to determine the effectiveness and safety of Benzyl Isoeugenol for these purposes.

Anticancer properties:

Preliminary in vitro and in vivo studies suggest that Benzyl Isoeugenol may possess anticancer properties [, ]. These studies indicate potential anti-proliferative and pro-apoptotic (cell death) effects on various cancer cell lines. However, more research is required to understand the mechanisms of action and translate these findings into clinical applications.

Other potential applications:

Limited research suggests Benzyl Isoeugenol may have other potential applications, including:

  • Wound healing: Studies suggest it may promote wound healing in animal models [].
  • Anti-inflammatory activity: Some research indicates potential anti-inflammatory properties [].

Benzyl isoeugenol is a synthetic aromatic compound with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.33 g/mol. It is characterized by a sweet, spicy scent reminiscent of vanilla and almond, making it a popular choice in the fragrance industry. The compound appears as a white to reddish solid or powder at room temperature and is primarily used in perfumes, soaps, and air fresheners. Benzyl isoeugenol does not occur naturally but is synthesized for commercial applications .

Benzyl isoeugenol interacts with olfactory receptors in the nose, triggering the perception of scent. The specific mechanism involves the molecule's shape and how it fits into the receptor's binding pocket, leading to signal transduction and scent perception []. However, the detailed interactions require further research.

Benzyl isoeugenol can be synthesized through the reaction of isoeugenol with benzyl chloride. The process typically involves an alkylation reaction where isoeugenol acts as a nucleophile, attacking the electrophilic benzyl chloride to form benzyl isoeugenol. This reaction can be facilitated by various catalysts, including iron carbonyl, under controlled conditions such as temperature and pressure .

Reaction Equation

The general reaction can be represented as follows:

Isoeugenol+Benzyl ChlorideBenzyl Isoeugenol\text{Isoeugenol}+\text{Benzyl Chloride}\rightarrow \text{Benzyl Isoeugenol}

The synthesis of benzyl isoeugenol typically involves the following steps:

  • Extraction of Eugenol: Eugenol is extracted using methods such as circumfluence.
  • Isomerization: Eugenol undergoes isomerization to yield isoeugenol using a catalyst like iron carbonyl.
  • Alkylation: The resulting isoeugenol reacts with benzyl chloride in an anhydrous solvent (e.g., tetrahydrofuran) to produce benzyl isoeugenol.

This method has been optimized to improve yield and purity while minimizing side reactions that may lead to impurities like benzyl alcohol .

Benzyl isoeugenol finds applications primarily in the fragrance industry. Its uses include:

  • Perfumery: As a component in carnation fragrances and other floral compositions.
  • Cosmetics: Incorporated into soaps and personal care products for its aromatic properties.
  • Flavoring Agent: Utilized in food products for its sweet-spicy flavor profile.

It complements other fragrance notes such as heliotrope, magnolia, and tuberose, making it versatile for various formulations .

Research indicates that benzyl isoeugenol may exhibit cross-reactivity with other compounds related to isoeugenol. For instance, individuals allergic to isoeugenol may also react to benzyl isoeugenol due to structural similarities. This highlights the importance of thorough testing for allergens in cosmetic formulations containing this compound .

Benzyl isoeugenol shares similarities with several other aromatic compounds, particularly those derived from eugenol or its derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methyl IsoeugenolC₁₅H₁₈O₂Commonly used in perfumes; lower toxicity profile
Ethyl IsoeugenolC₁₆H₂₀O₂Used as a flavoring agent; slightly different aroma
Amyl IsoeugenolC₁₇H₂₂O₂Has a stronger floral scent; used in perfumery
Benzyl SalicylateC₁₉H₁₈O₃Known for UV protection properties; used in cosmetics

Uniqueness of Benzyl Isoeugenol

Benzyl isoeugenol stands out due to its specific sweet-spicy aroma profile that closely resembles both vanilla and almond notes, making it particularly valuable in creating gourmand fragrances. Its stability under various conditions adds to its appeal compared to other derivatives that may have more limited applications or stability issues .

Physical Description

White to ivory-coloured crystalline powder; faint, floral aroma of rose-carnation

XLogP3

4.1

UNII

EAQ1VI50KH

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1580 of 1619 companies (only ~ 2.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

92666-21-2
120-11-6

Wikipedia

(E)-isoeugenyl benzyl ether

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)-: ACTIVE

Dates

Modify: 2023-08-19

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